

Application Notes and Protocols: Labeling and Crosslinking Live Cells with TCO-PEG8-TCO

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Compound of Interest

Compound Name: *Tco-peg8-tco*

Cat. No.: *B15061902*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a catalyst.^{[1][2][3]} This highly selective and biocompatible ligation has become an invaluable tool for labeling and tracking biomolecules in complex biological systems, including live cells.^{[4][5][6]}

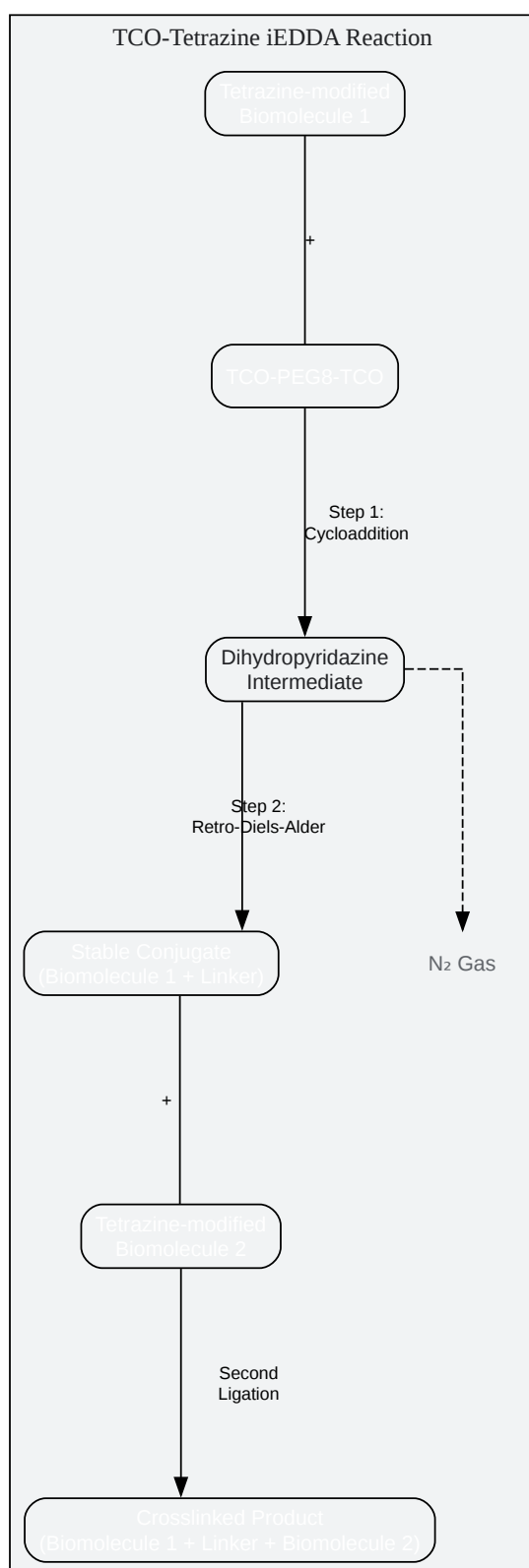
This document provides a detailed guide to the use of **TCO-PEG8-TCO**, a homobifunctional crosslinker, for linking biomolecules on the surface of live cells. The molecule features two TCO groups separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance.^{[1][2]} **TCO-PEG8-TCO** is designed to crosslink two molecules that have been functionalized with tetrazine moieties. A primary application involves a two-step labeling strategy: first, the cell surface is modified to display tetrazine groups, and subsequently, **TCO-PEG8-TCO** is used to link the cells to another tetrazine-tagged molecule, such as a fluorescent probe, a nanoparticle, or even another cell.

Mechanism of Action: The TCO-Tetrazine Ligation

The utility of **TCO-PEG8-TCO** is centered on the iEDDA reaction. This click chemistry process is a two-step ligation:

- Cycloaddition: The tetrazine ring on a modified biomolecule rapidly reacts with one of the TCO groups on the **TCO-PEG8-TCO** linker, forming an unstable dihydropyridazine intermediate.^[7]
- Retro-Diels-Alder: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable pyridazine product.^{[4][7]}

This reaction is exceptionally fast and efficient, allowing for effective labeling at low concentrations, which is ideal for live-cell applications.^{[5][7]} The second TCO group on the linker is then available to react with another tetrazine-modified molecule.



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Figure 1: The TCO-Tetrazine inverse electron demand Diels-Alder (iEDDA) reaction pathway.

Quantitative Data Summary

The performance of the TCO-tetrazine ligation is defined by its rapid kinetics and biocompatibility. The properties of the **TCO-PEG8-TCO** linker are also critical for successful crosslinking experiments.

Parameter	Value / Property	References / Notes
Reaction Kinetics		
Reaction Pair	Tetrazine + trans-cyclooctene (TCO)	[7]
Second-Order Rate Constant (k_2)	800 - 30,000 M ⁻¹ s ⁻¹	[2][7] Dependent on tetrazine substitution and TCO strain.
Reaction Conditions	Aqueous buffers (e.g., PBS), pH 6.0-9.0, room temperature or 37°C	[3] Catalyst-free.[5]
TCO-PEG8-TCO Properties		
Molecular Formula	C ₃₆ H ₆₄ N ₂ O ₁₂	[8]
Molecular Weight	~716.9 g/mol	[8]
Functional Groups	Two terminal TCO moieties	[8]
Spacer Arm	8-unit polyethylene glycol (PEG8)	[8] Enhances water solubility and reduces steric hindrance. [2]
Solubility	Soluble in DMSO, DMF, DCM	[8][9]
Storage	-20°C, protect from light. TCO compounds are not recommended for long-term storage as they can isomerize. [8][9]	

Experimental Protocols

This section outlines a two-stage process: first, introducing tetrazine moieties onto the live cell surface via metabolic glycoengineering, and second, using **TCO-PEG8-TCO** to crosslink these cells to a tetrazine-functionalized fluorescent reporter for analysis.

This protocol enables the incorporation of tetrazine-bearing sialic acids into cell surface glycans, effectively creating artificial receptors for TCO-based probes.[\[10\]](#)

Materials:

- Cells of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- Peracetylated N-tetrazinyl-mannosamine (Ac₄ManNTz) precursor
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Preparation: Culture cells to approximately 70-80% confluency under standard conditions.
- Precursor Preparation: Prepare a 10-20 mM stock solution of Ac₄ManNTz in anhydrous DMSO.
- Metabolic Labeling:
 - Dilute the Ac₄ManNTz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
 - Remove the old medium from the cells and replace it with the Ac₄ManNTz-containing medium.
 - Incubate the cells for 48-72 hours to allow for metabolic incorporation of the tetrazine-modified sugars into cell surface glycoconjugates.[\[10\]](#)

- Washing:
 - Gently aspirate the labeling medium.
 - Wash the cells two to three times with warm PBS to remove any unincorporated precursor.
 - The tetrazine-labeled cells are now ready for the crosslinking reaction.

This protocol describes the ligation of the tetrazine-labeled cells to a tetrazine-functionalized fluorescent molecule (e.g., Tetrazine-Cy5) using the **TCO-PEG8-TCO** linker.

Materials:

- Tetrazine-labeled live cells (from Protocol 1)
- Live-cell imaging medium (e.g., phenol red-free medium)
- **TCO-PEG8-TCO**
- Tetrazine-Cy5 (or other tetrazine-fluorophore)
- Anhydrous DMSO
- Fluorescence microscope or flow cytometer

Procedure:

- Reagent Preparation:
 - Prepare a 1-10 mM stock solution of **TCO-PEG8-TCO** in anhydrous DMSO.
 - Prepare a 1-10 mM stock solution of Tetrazine-Cy5 in anhydrous DMSO.
- Crosslinking Reaction (Step 1 - Linker Addition):
 - Dilute the **TCO-PEG8-TCO** stock solution in live-cell imaging medium to a final working concentration of 10-50 μ M. The optimal concentration should be determined empirically.
 - Add the **TCO-PEG8-TCO** solution to the tetrazine-labeled cells.

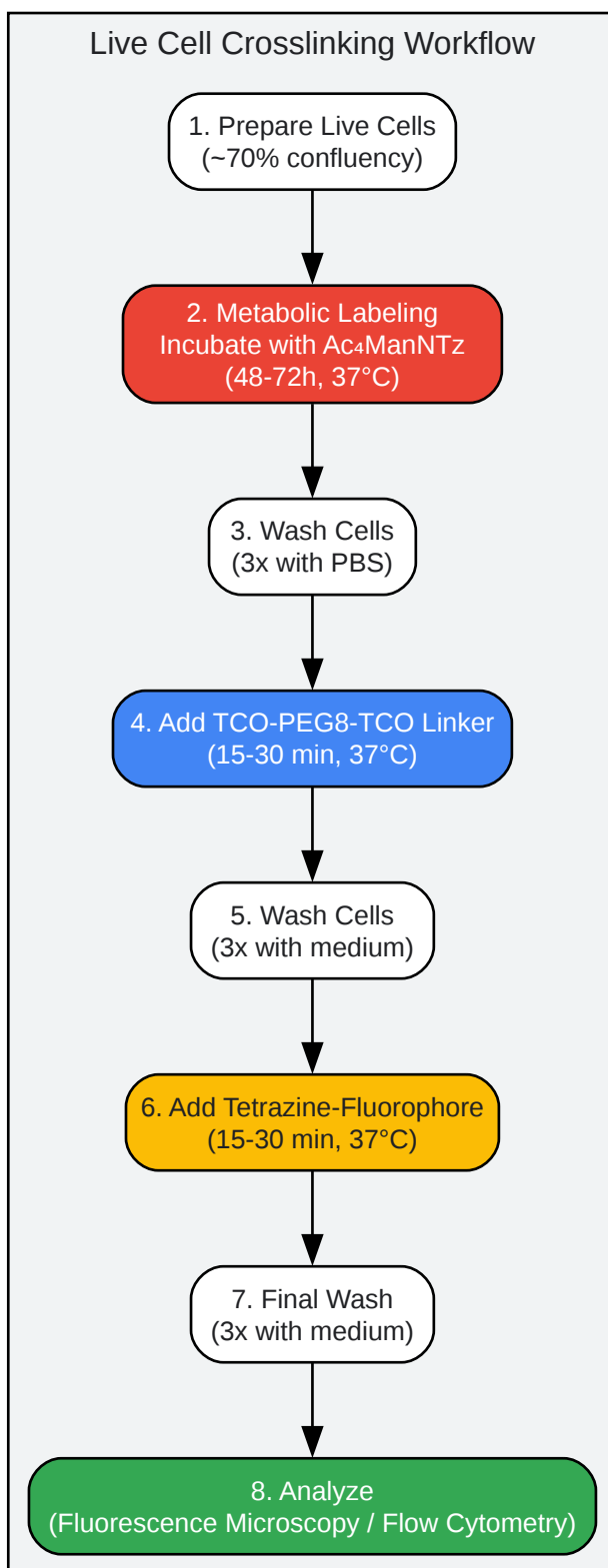
- Incubate for 15-30 minutes at 37°C, protected from light. This allows one TCO group to react with cell surface tetrazines.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound **TCO-PEG8-TCO**.
- Labeling Reaction (Step 2 - Reporter Addition):
 - Dilute the Tetrazine-Cy5 stock solution in live-cell imaging medium to a final working concentration of 1-10 µM.[\[1\]](#)
 - Add the Tetrazine-Cy5 solution to the cells.
 - Incubate for 15-30 minutes at 37°C, protected from light. The reaction is often rapid.[\[11\]](#)
- Final Wash: Wash the cells three times with fresh medium to remove the unbound fluorescent probe.
- Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Recommended Controls:

- No Linker Control: Tetrazine-labeled cells + Tetrazine-Cy5 (without **TCO-PEG8-TCO**).
- No Labeling Control: Unlabeled cells + **TCO-PEG8-TCO** + Tetrazine-Cy5 to assess non-specific binding.
- Autofluorescence Control: Unlabeled cells with no reagents added.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from metabolic labeling to final analysis.



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Figure 2: Workflow for labeling live cells using **TCO-PEG8-TCO** as a crosslinker.

Concluding Remarks

The use of **TCO-PEG8-TCO** in conjunction with metabolic cell labeling provides a powerful platform for live-cell analysis. This bioorthogonal crosslinking strategy enables the specific attachment of various probes and molecules to cell surfaces with minimal perturbation to the biological system. The rapid kinetics and high specificity of the TCO-tetrazine reaction make it particularly suitable for applications in drug development, cell tracking, and molecular imaging. [5][12] Researchers should optimize reagent concentrations and incubation times for their specific cell type and application to ensure robust and reproducible results.

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